

A Technical Guide to Isovaleric Acid-d9 for Quantitative Research

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Compound of Interest

Compound Name: Isovaleric acid-d9

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Isovaleric acid-d9**, a critical tool for researchers utilizing mass spectrometry-based quantitative analysis. It details commercially available sources, provides key quality specifications, and outlines a comprehensive experimental protocol for its use as an internal standard in complex biological matrices.

Introduction to Isovaleric Acid-d9

Isovaleric acid-d9 (Perdeuterated 3-methylbutanoic acid) is the stable isotope-labeled analogue of isovaleric acid. Isovaleric acid is a short-chain fatty acid (SCFA) produced from the metabolism of the amino acid leucine.[1] It is a significant compound in various biological and industrial contexts, serving as a biomarker for certain metabolic disorders, such as Isovaleric Acidemia, and contributing to the flavor and aroma profiles of fermented foods.[1][2]

In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is the gold standard.[3][4] **Isovaleric acid-d9** is an ideal internal standard for the accurate quantification of its unlabeled counterpart. Because it shares near-identical physicochemical properties with the endogenous analyte, it co-elutes chromatographically and experiences similar ionization effects, yet is distinguishable by its higher mass.[5] This allows it to correct for variations in sample preparation, extraction recovery, and matrix effects, ensuring high accuracy and precision in measurement.[4][6]

Commercial Suppliers and Specifications

A variety of vendors supply **Isovaleric acid-d9** for research purposes. The following tables summarize key quantitative specifications from several prominent suppliers to aid in product selection. It is crucial to refer to the lot-specific Certificate of Analysis (CoA) for precise data.

Table 1: General and Chemical Properties

Property	Value
Chemical Name	Isovaleric acid-d9
Synonyms	3-Methylbutanoic-d9 acid, 3-Methylbutyric-d9 acid
CAS Number	344298-81-3
Molecular Formula	C ₅ HD ₉ O ₂
Molecular Weight	~111.19 g/mol

Table 2: Supplier-Specific Quantitative Data

Supplier	Catalog Number (Example)	Chemical Purity	Isotopic Purity (Atom % D)	Available Quantities
Sigma-Aldrich (Merck)	616345 (example)	≥97% (CP)	≥98 atom % D	Custom packaging available
Cambridge Isotope Laboratories, Inc.	DLM-2938-PK	≥98%	98%	Available by the gram
MedChemExpress	HY-W012980S	98.52%	Not specified	5 mg, 10 mg
LGC Standards	TRC-I917572	Not specified	Not specified	50 mg, 250 mg, 500 mg
ResolveMass Laboratories Inc.	RML-0123 (example)	Not specified	≥98% D	Not specified
Santa Cruz Biotechnology, Inc.	sc-488388	Not specified	Not specified	Inquire for details

Note: Data is compiled from publicly available information and may vary.[\[5\]](#)[\[7\]](#) Always consult the supplier and the Certificate of Analysis for the most accurate and up-to-date specifications.

Experimental Protocol: Quantification of Isovaleric Acid in Serum by LC-MS/MS

This section provides a detailed methodology for the quantification of isovaleric acid in human serum using **Isovaleric acid-d9** as an internal standard. The protocol involves sample preparation via protein precipitation and derivatization, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from established protocols for short-chain fatty acid analysis.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials and Reagents

- Biological Sample: Human serum
- Internal Standard (IS): **Isovaleric acid-d9**
- Calibration Standard: Isovaleric acid (unlabeled)
- Protein Precipitation Reagent: Acetonitrile (ACN), LC-MS grade
- Derivatization Reagents:
 - 3-nitrophenylhydrazine hydrochloride (3-NPH·HCl)
 - N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
 - Pyridine
- Reconstitution Solvent: 10% Acetonitrile in water, LC-MS grade
- Mobile Phase A: 0.1% Formic Acid in Water, LC-MS grade
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile, LC-MS grade

Solution Preparation

- Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve **Isovaleric acid-d9** in a suitable organic solvent (e.g., methanol or ACN).
- Working Internal Standard Solution (e.g., 10 µg/mL): Dilute the stock solution in ACN. This solution will be used for spiking the samples.
- Calibration Curve Standards: Prepare a stock solution of unlabeled isovaleric acid. Perform serial dilutions in a surrogate matrix (e.g., charcoal-stripped serum or water) to create a series of calibration standards ranging from approximately 20 ng/mL to 1 µg/mL.[\[11\]](#)

Sample Preparation Procedure

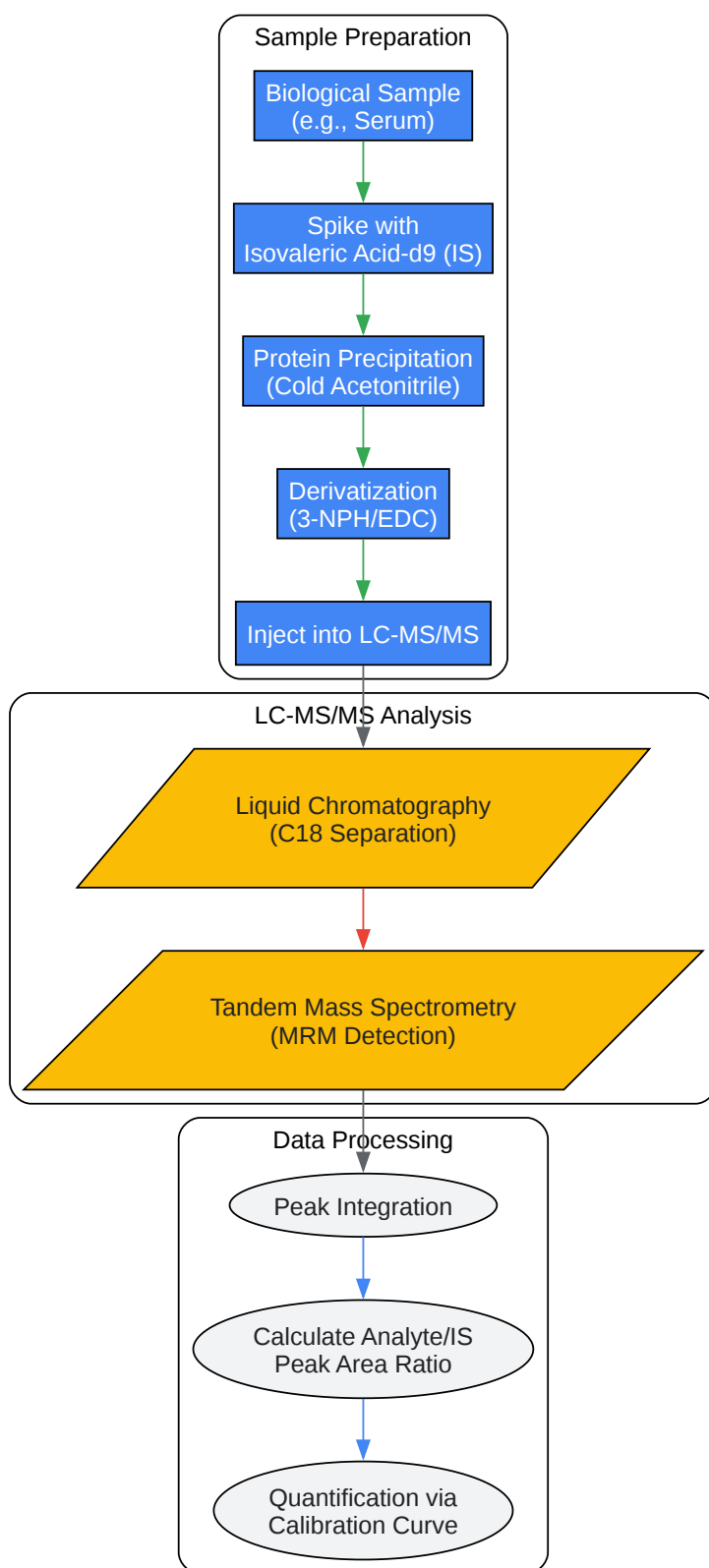
- Thawing: Thaw serum samples, calibration standards, and quality control (QC) samples on ice.

- Aliquoting: In a microcentrifuge tube, aliquot 50 μ L of serum.
- Spiking: Add 10 μ L of the Working Internal Standard Solution (10 μ g/mL) to each sample, standard, and QC, except for blank samples.[9]
- Protein Precipitation: Add 200 μ L of cold ACN to each tube. Vortex vigorously for 30 seconds.
- Centrifugation: Centrifuge the samples at $>12,000 \times g$ for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Derivatization:
 - Add 20 μ L of 200 mM 3-NPH·HCl solution.[10]
 - Add 20 μ L of 120 mM EDC·HCl solution.[10]
 - Incubate the mixture at 40°C for 30 minutes.[10]
- Quenching: Stop the reaction by adding 200 μ L of 0.1% formic acid in water.[10]
- Final Preparation: Transfer the final solution to an LC autosampler vial for analysis.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the quantitative analysis process, from sample receipt to final data processing.

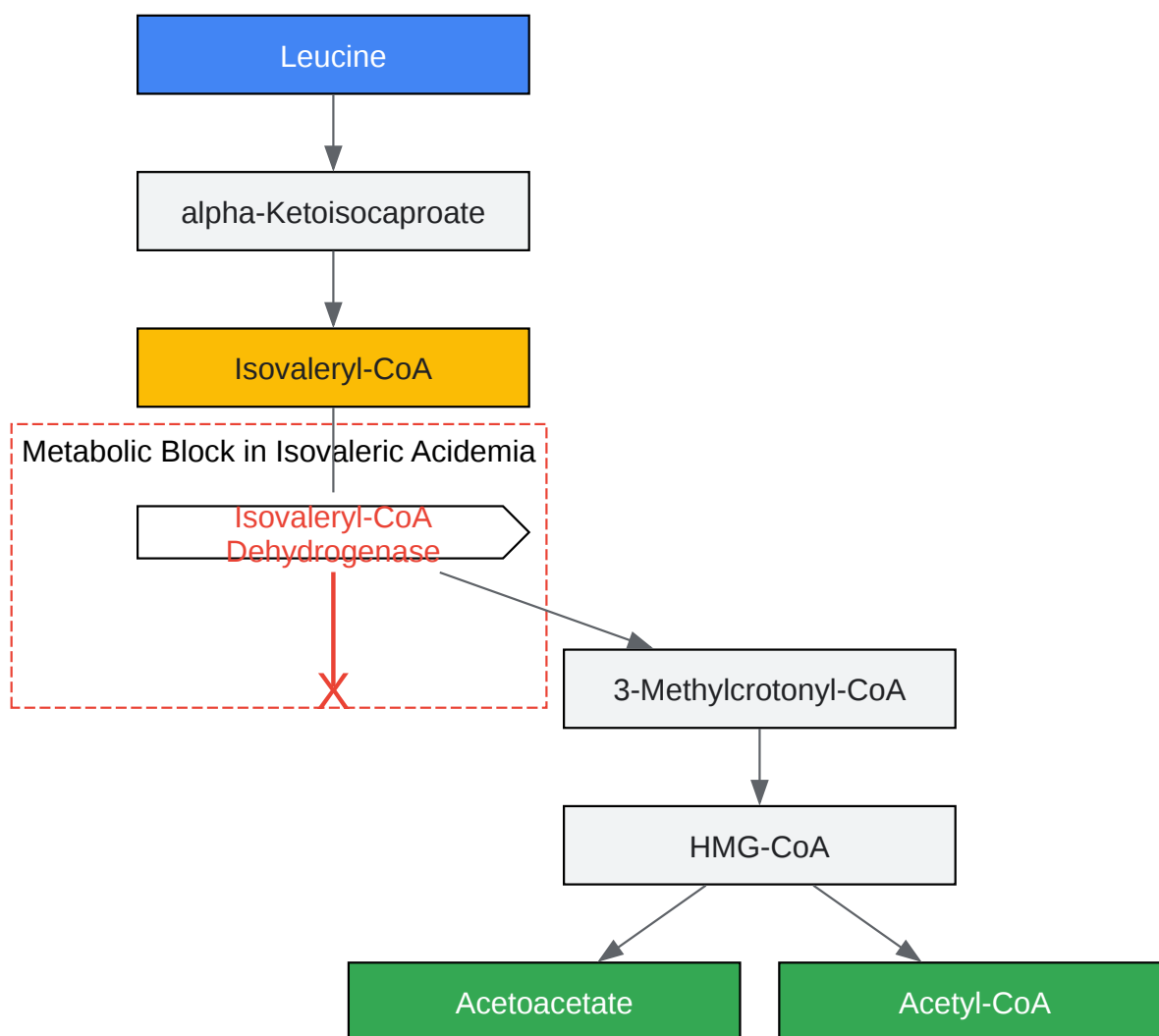


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Quantitative analysis workflow using an internal standard.

Leucine Catabolism Pathway

Isovaleric acid is a key metabolite in the degradation pathway of the branched-chain amino acid, leucine. A deficiency in the isovaleryl-CoA dehydrogenase enzyme leads to the buildup of isovaleric acid and its derivatives, causing the metabolic disorder Isovaleric Acidemia.[12]



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Simplified pathway of Leucine catabolism.

Conclusion

Isovaleric acid-d9 is an indispensable tool for achieving accurate and reproducible quantification of its endogenous analogue in complex biological samples. By serving as a robust internal standard, it enables researchers in drug development, metabolomics, and clinical diagnostics to generate high-quality data. Careful selection of a commercial supplier based on purity specifications and adherence to a validated experimental protocol are paramount for successful implementation.

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